7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound It belongs to the class of triazolopyridines, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methodologies mentioned above can be scaled up for industrial applications. The use of microwave irradiation and mechanochemical methods are particularly promising for large-scale production due to their efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth and immune function .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.
1,2,3-Triazolo[1,5-a]pyrazine: Known for its applications in medicinal chemistry and as a structural unit in polymers.
1,2,3-Triazolo[4,5-b]pyrazine: Used as fluorescent probes and in solar cells.
Uniqueness: 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 7-position enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methoxytriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-5-8-9-10(6)7/h2-5H,1H3 |
InChI Key |
MAEVRAIZTIHPHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=NN21 |
Origin of Product |
United States |
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